molecular formula C24H43NO3 B5181498 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol

Cat. No. B5181498
M. Wt: 393.6 g/mol
InChI Key: KGRGAVSLNLMKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol, also known as BHEA, is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. BHEA is a derivative of the natural hormone dihydrotestosterone (DHT) and has been shown to exhibit anabolic and androgenic effects in animal studies.

Mechanism of Action

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol exerts its effects by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol also has a positive effect on bone mineral density and can stimulate the production of red blood cells.
Biochemical and Physiological Effects:
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to increase muscle mass and strength in animal studies. It also has a positive effect on bone mineral density and can stimulate the production of red blood cells. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to have a low risk of causing adverse effects on the liver, unlike many other synthetic steroids.

Advantages and Limitations for Lab Experiments

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has several advantages for use in lab experiments, including its low toxicity and low risk of causing adverse effects on the liver. However, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is still a synthetic steroid and should be used with caution in lab experiments due to its potential to cause androgenic effects.

Future Directions

There are several possible future directions for research on 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol. One area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol in the treatment of muscle wasting and bone loss associated with aging. Another area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol as a performance-enhancing drug in sports, although this area of research is controversial. Further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Conclusion:
In conclusion, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to exhibit anabolic and androgenic effects in animal studies and has several advantages for use in lab experiments. However, further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.

Synthesis Methods

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is synthesized by the reaction of androstenedione with ethylene glycol and formaldehyde in the presence of hydrochloric acid. The resulting product is purified through a series of chromatographic techniques to obtain pure 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol.

Scientific Research Applications

17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been studied for its potential therapeutic applications in the treatment of muscle wasting and bone loss associated with aging, as well as in the treatment of certain types of cancer. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has also been investigated for its potential use as a performance-enhancing drug in sports.

properties

IUPAC Name

17-[[bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO3/c1-22-10-4-3-5-18(22)6-7-19-20(22)8-11-23(2)21(19)9-12-24(23,28)17-25(13-15-26)14-16-27/h18-21,26-28H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGAVSLNLMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4(CN(CCO)CCO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-[[Bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

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